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molecular formula C16H31NOSn B183927 3-Methyl-5-(tributylstannyl)isoxazole CAS No. 126085-89-0

3-Methyl-5-(tributylstannyl)isoxazole

Cat. No. B183927
M. Wt: 372.1 g/mol
InChI Key: YYGNJPDQYSBWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524900B2

Procedure details

To a solution of nitroethane (0.0952 ml, 1.33 mmol) in benzene (2 mL) was added phenyl isocyanate (0.291 ml, 2.66 mmol). The solution was stirred at 50° C. for ten minutes followed by the addition of triethylamine (0.00925 ml, 0.0666 mmol) and tributyl(ethynyl)stannane (0.365 ml, 1.27 mmol). The mixture was left to stir at 50° C. overnight. The solution was diluted with water and filtered though a celite plug, the resulting filtrate was extracted with toluene. Organic extracts were dried over magnesium sulfate and filtered then concentrated to yield the product as a yellow oil.
Name
nitroethane
Quantity
0.0952 mL
Type
reactant
Reaction Step One
Quantity
0.291 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.00925 mL
Type
reactant
Reaction Step Two
Quantity
0.365 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH3:5])([O-])=[O:2].C1(N=C=O)C=CC=CC=1.C(N(CC)CC)C.[CH2:22]([Sn:26]([CH2:33][CH2:34][CH2:35][CH3:36])([CH2:29][CH2:30][CH2:31][CH3:32])[C:27]#[CH:28])[CH2:23][CH2:24][CH3:25]>C1C=CC=CC=1.O>[CH3:5][C:4]1[CH:28]=[C:27]([Sn:26]([CH2:22][CH2:23][CH2:24][CH3:25])([CH2:33][CH2:34][CH2:35][CH3:36])[CH2:29][CH2:30][CH2:31][CH3:32])[O:2][N:1]=1

Inputs

Step One
Name
nitroethane
Quantity
0.0952 mL
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
0.291 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
2 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0.00925 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.365 mL
Type
reactant
Smiles
C(CCC)[Sn](C#C)(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 50° C. for ten minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture was left
STIRRING
Type
STIRRING
Details
to stir at 50° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered though a celite plug
EXTRACTION
Type
EXTRACTION
Details
the resulting filtrate was extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC(=C1)[Sn](CCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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